Ablukast, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ablukast, ®- is an experimental drug that functions as a leukotriene antagonistDespite reaching Phase III clinical trials, its development was discontinued in 1996 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ablukast, ®- can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
- Formation of the chroman core.
- Introduction of the acetyl and hydroxy groups.
- Attachment of the pentyl and phenoxy groups.
The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Ablukast, ®- involves scaling up the synthetic route to produce the compound in larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ablukast, ®- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include derivatives of Ablukast, ®- with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study leukotriene antagonism and its effects on chemical pathways.
Biology: Investigated for its role in modulating biological processes related to inflammation and immune response.
Medicine: Explored as a potential treatment for inflammatory conditions such as asthma, skin disorders, and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting leukotriene pathways
Wirkmechanismus
Ablukast, ®- exerts its effects by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1). This receptor is involved in the inflammatory response, and its inhibition by Ablukast, ®- leads to a reduction in inflammation and related symptoms. The compound binds to the receptor, preventing the binding of leukotrienes and thereby blocking their effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Zafirlukast: A leukotriene receptor antagonist used to manage asthma symptoms.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Uniqueness of Ablukast, ®-
Ablukast, ®- is unique in its specific binding affinity and selectivity for the CysLT1 receptor. While other leukotriene receptor antagonists also target this receptor, Ablukast, ®- has distinct pharmacokinetic and pharmacodynamic properties that differentiate it from similar compounds .
Eigenschaften
CAS-Nummer |
96686-73-6 |
---|---|
Molekularformel |
C28H34O8 |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
(2R)-6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33)/t24-/m1/s1 |
InChI-Schlüssel |
FGGYJWZYDAROFF-XMMPIXPASA-N |
Isomerische SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CC[C@@H](OC3=C2)C(=O)O)C(=O)C |
Kanonische SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.